Myrtucommulone L
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Overview
Description
Myrtucommulone L is a naturally occurring acylphloroglucinol compound found in the Myrtaceae family, particularly in the plant Myrtus communis . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myrtucommulone L involves several steps, starting with the preparation of the phloroglucinol core. This core undergoes acylation reactions to introduce the necessary acyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve the extraction of the compound from Myrtus communis, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Myrtucommulone L undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound .
Scientific Research Applications
Myrtucommulone L has a wide range of scientific research applications, including:
Mechanism of Action
Myrtucommulone L exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Myrtucommulone L is part of a family of acylphloroglucinol compounds, which include:
Myrtucommulone A: Similar structure but with different acyl groups, exhibiting comparable biological activities.
Myrtucommulone B: Another related compound with distinct acyl groups, known for its anti-inflammatory and antimicrobial properties.
Callistrilones: Structurally related compounds with unique biological activities, including antibacterial and antiviral effects.
This compound stands out due to its specific acyl group configuration, which contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1'S,2R,4S,5'R)-6,6,8,8-tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-13(2)15-11-24(10-9-23(14(3)4)12-16(23)24)27-19-17(15)18(25)21(5,6)20(26)22(19,7)8/h13-16H,9-12H2,1-8H3/t15-,16+,23-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGACJMERDLYGD-OHWITJHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2(CCC3(C2C3)C(C)C)OC4=C1C(=O)C(C(=O)C4(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]2(CC[C@@]3([C@H]2C3)C(C)C)OC4=C1C(=O)C(C(=O)C4(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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